![molecular formula C19H24N2O4 B3015458 Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate CAS No. 2361664-00-6](/img/structure/B3015458.png)
Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate, also known as MPAC, is a synthetic compound with potential applications in scientific research. This molecule has attracted attention due to its unique chemical structure and potential pharmacological properties.
作用机制
The mechanism of action of Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate involves the inhibition of enzymes involved in the metabolism of neurotransmitters. Specifically, this compound inhibits the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of dopamine, serotonin, and other neurotransmitters. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that this molecule can increase the levels of dopamine and serotonin in the brain, which could have implications for the treatment of depression and other mood disorders. Additionally, this compound has been shown to have antibacterial and antifungal properties, which could have implications for the development of new antimicrobial agents.
实验室实验的优点和局限性
One advantage of using Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate in lab experiments is its unique chemical structure, which could lead to the development of new drugs with novel mechanisms of action. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. However, one limitation of using this compound in lab experiments is the lack of knowledge about its long-term effects on biological systems. Further research is needed to fully understand the potential risks associated with the use of this compound in scientific research.
未来方向
There are several future directions related to Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate. One potential direction is the development of new drugs based on the chemical structure of this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on biological systems. This could lead to the development of new treatments for neurological disorders and other diseases. Finally, more research is needed to fully understand the potential risks associated with the use of this compound in scientific research. This could lead to the development of new safety protocols for the use of this compound in lab experiments.
合成方法
The synthesis of Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate involves the reaction of piperidine-4-carboxylic acid with methyl acrylate, followed by the reduction of the resulting ester with sodium borohydride. The resulting product is then reacted with N-methyl-N-(1-phenylethyl)amine and acetic anhydride to yield this compound. This synthetic route has been optimized to produce high yields of this compound with good purity.
科学研究应用
Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate has potential applications in scientific research due to its ability to interact with biological systems. This molecule has been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, such as dopamine and serotonin. This inhibition may lead to changes in the levels of these neurotransmitters, which could have implications for the treatment of neurological disorders. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
属性
IUPAC Name |
methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-4-16(22)21-12-10-15(11-13-21)18(23)20(2)17(19(24)25-3)14-8-6-5-7-9-14/h4-9,15,17H,1,10-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWAVNCWPKCXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C(=O)OC)C(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



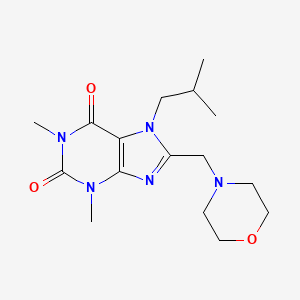
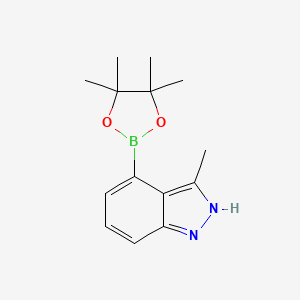
![3,3-Difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B3015383.png)

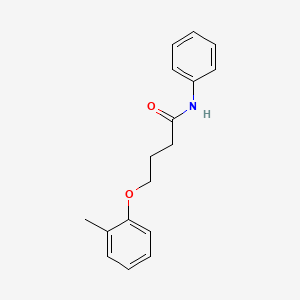
![7-benzyl-1,3-dimethyl-6-(2-methylpiperidine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3015388.png)
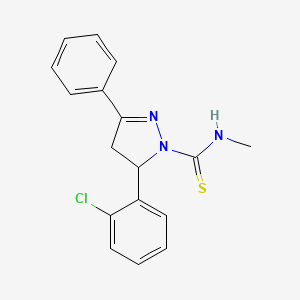
![1-(4-Methoxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B3015390.png)
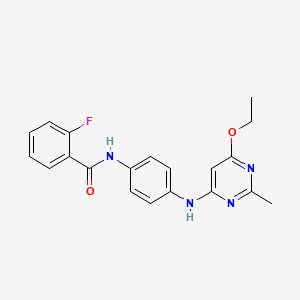

![benzyl 2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B3015395.png)
![Cyclopropyl-[4-[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B3015397.png)